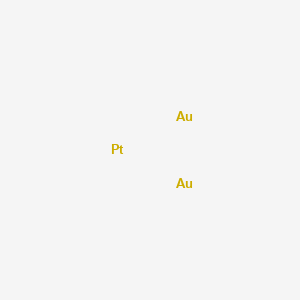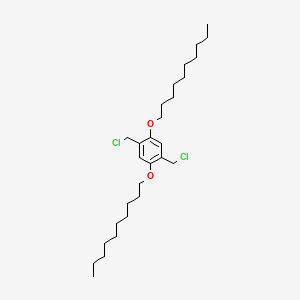![molecular formula C13H20O2 B14247301 Benzene, 1-methoxy-4-[(pentyloxy)methyl]- CAS No. 207795-39-9](/img/structure/B14247301.png)
Benzene, 1-methoxy-4-[(pentyloxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-methoxy-4-[(pentyloxy)methyl]- is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a methoxy group and a pentyloxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methoxy-4-[(pentyloxy)methyl]- typically involves the alkylation of a benzene derivative. One common method is the Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide in the presence of a base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Catalysts and advanced purification techniques are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Benzene, 1-methoxy-4-[(pentyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and pentyloxy groups direct the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives.
科学研究应用
Benzene, 1-methoxy-4-[(pentyloxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, 1-methoxy-4-[(pentyloxy)methyl]- involves its interaction with specific molecular targets. The methoxy and pentyloxy groups play a crucial role in its reactivity and binding affinity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
相似化合物的比较
Similar Compounds
Benzene, 1-methoxy-4-methyl-:
Benzene, 1-methoxy-4-(phenylmethyl)-: This compound has a phenylmethyl group instead of a pentyloxy group.
Uniqueness
Benzene, 1-methoxy-4-[(pentyloxy)methyl]- is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
属性
CAS 编号 |
207795-39-9 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
1-methoxy-4-(pentoxymethyl)benzene |
InChI |
InChI=1S/C13H20O2/c1-3-4-5-10-15-11-12-6-8-13(14-2)9-7-12/h6-9H,3-5,10-11H2,1-2H3 |
InChI 键 |
PDCDTGIMBVTREC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOCC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methylidene]-4,4,4-trifluoro-1-phenylbutane-1,3-dione](/img/structure/B14247218.png)
![Benzoic acid, 4-[[[(2-naphthalenylamino)acetyl]hydrazono]methyl]-](/img/structure/B14247230.png)

![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![1-{[2-Nitro-1-(pentylsulfanyl)ethenyl]sulfanyl}pentane](/img/structure/B14247259.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)

![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
